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Compound of Interest

Compound Name: 2-Formylcinnamic acid

Cat. No.: B111601 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-formylcinnamic acid
(molecular formula C₁₀H₈O₃, molecular weight 176.17 g/mol ), a valuable intermediate in

organic synthesis and drug development.[1][2] A thorough understanding of its spectral

characteristics is paramount for researchers and scientists to ensure compound identity, purity,

and structural integrity. This document synthesizes expected spectroscopic data based on the

analysis of its constituent functional groups and related cinnamic acid derivatives, providing a

robust framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications
2-Formylcinnamic acid is an aromatic carboxylic acid featuring an ortho-substituted aldehyde

group and a trans-alkene moiety. The interplay of these functional groups—a carboxylic acid,

an aldehyde, an alkene, and a 1,2-disubstituted benzene ring—dictates its unique

spectroscopic fingerprint. The electron-withdrawing nature of both the aldehyde and carboxylic

acid groups significantly influences the electronic environment of the molecule, which is directly

observable in its NMR, IR, and MS spectra.

Caption: Molecular structure of 2-formylcinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 2-formylcinnamic acid, both ¹H and ¹³C NMR provide critical information about
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the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-formylcinnamic acid is expected to show distinct signals for the

carboxylic acid proton, the aldehydic proton, the vinylic protons, and the aromatic protons.

Causality Behind Experimental Choices: A deuterated polar aprotic solvent like DMSO-d₆ is

often preferred for acquiring the ¹H NMR spectrum of carboxylic acids. This is because the

acidic proton is less likely to undergo rapid exchange with the solvent compared to protic

solvents like D₂O, and the solubility of the compound is generally good.

Table 1: Predicted ¹H NMR Data for 2-Formylcinnamic Acid in DMSO-d₆

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Carboxylic acid (-

COOH)
~12.5 Broad singlet -

Aldehyde (-CHO) ~10.2 Singlet -

Vinylic (Ar-CH=) ~7.8 Doublet ~16

Vinylic (=CH-COOH) ~6.6 Doublet ~16

Aromatic ~7.5 - 8.0 Multiplet -

Expertise & Experience: The large coupling constant (~16 Hz) for the vinylic protons is

characteristic of a trans configuration. The downfield shift of the aldehydic and carboxylic

acid protons is due to the deshielding effect of the carbonyl groups. The aromatic region will

likely show a complex multiplet pattern due to the ortho-disubstitution.

Sample Preparation: Dissolve approximately 5-10 mg of 2-formylcinnamic acid in 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition: Acquire the spectrum at room temperature using a standard pulse program.
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Processing: Process the free induction decay (FID) with an exponential multiplication and

Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, with

distinct chemical shifts for the carbonyl, aromatic, and vinylic carbons.

Table 2: Predicted ¹³C NMR Data for 2-Formylcinnamic Acid in DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carboxylic acid (-COOH) ~168

Aldehyde (-CHO) ~192

Aromatic (substituted) ~135-140

Aromatic (unsubstituted) ~125-135

Vinylic (Ar-CH=) ~145

Vinylic (=CH-COOH) ~120

Expertise & Experience: The carbonyl carbons of the aldehyde and carboxylic acid are the

most downfield signals due to significant deshielding. The chemical shifts of the aromatic

carbons are influenced by the positions of the electron-withdrawing substituents.

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is

low.

Processing: Process the FID with an exponential multiplication and Fourier transform. Phase

and baseline correct the spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 2-formylcinnamic acid will be dominated by the characteristic absorptions

of the carboxylic acid and aldehyde groups.

Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance

(ATR) technique is often employed as it requires minimal sample preparation and provides

high-quality spectra.

Table 3: Predicted FT-IR Data for 2-Formylcinnamic Acid

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 2500-3300 Broad, Strong

C-H stretch (Aromatic) 3000-3100 Medium

C-H stretch (Aldehyde) 2720-2820 Medium, Sharp

C=O stretch (Carboxylic acid) 1680-1710 Strong

C=O stretch (Aldehyde) 1690-1720 Strong

C=C stretch (Alkene) 1620-1640 Medium

C=C stretch (Aromatic) 1450-1600 Medium

Expertise & Experience: The broad O-H stretch is a hallmark of a hydrogen-bonded

carboxylic acid. The two C=O stretches for the carboxylic acid and aldehyde may overlap,

but can often be resolved. The presence of a medium, sharp peak around 2720-2820 cm⁻¹ is

a strong indicator of an aldehydic C-H stretch.

Sample Preparation: Place a small amount of solid 2-formylcinnamic acid directly onto the

crystal of an ATR-FTIR spectrometer.

Instrumentation: Use a Fourier Transform Infrared spectrometer with an ATR accessory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b111601?utm_src=pdf-body
https://www.benchchem.com/product/b111601?utm_src=pdf-body
https://www.benchchem.com/product/b111601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization

technique well-suited for analyzing polar molecules like carboxylic acids, as it typically

produces the molecular ion with minimal fragmentation.[3]

Table 4: Predicted Mass Spectrometry Data for 2-Formylcinnamic Acid (ESI Negative Mode)

m/z Ion Assignment

175.04 [M-H]⁻

131.05 [M-H-CO₂]⁻

Expertise & Experience: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is

expected to be the base peak. A common fragmentation pathway for carboxylic acids is the

loss of carbon dioxide (44 Da), which would result in a significant fragment ion at m/z 131.05.

Sample Preparation: Prepare a dilute solution of 2-formylcinnamic acid in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an ESI source.

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

negative ion mode.

Analysis: Analyze the resulting spectrum for the molecular ion and any significant fragment

ions.
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Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 2-formylcinnamic acid relies on the synergistic

interpretation of data from all three spectroscopic techniques.

Spectroscopic Techniques Data Interpretation

NMR Connectivity

IR Functional_Groups

MS Molecular_Weight

Structure_Confirmation

Click to download full resolution via product page

Caption: Integrated workflow for structural confirmation.

Conclusion
The spectroscopic characterization of 2-formylcinnamic acid is a multi-faceted process that

leverages the strengths of NMR, IR, and mass spectrometry. By understanding the predicted

spectral data and the underlying principles, researchers can confidently identify and assess the

purity of this important chemical compound. The provided protocols offer a standardized

approach to obtaining high-quality data for reliable structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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